

An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-7-methyl-1,4-naphthoquinone

Cat. No.: B2947133

[Get Quote](#)

Introduction

2-Hydroxy-7-methyl-1,4-naphthoquinone, a prominent member of the naphthoquinone class of phenolic compounds, is a molecule of significant scientific interest.^[1] More commonly known by its synonym, 7-methyljuglone, this compound is a naturally occurring, biologically active molecule with the molecular weight of 188 g/mol.^{[1][2]} It is primarily isolated from plants of the genus *Diospyros* and *Euclea*.^[1] This guide provides a comprehensive overview of the fundamental properties of 7-methyljuglone, its synthesis, spectral characterization, and its multifaceted biological activities, with a particular focus on its potential in drug development.

Core Physicochemical Properties

7-methyljuglone typically appears as orange or yellow needles.^[1] Its core physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ O ₃	[1]
Molecular Weight	188.18 g/mol	
Melting Point	126 °C or 150-156 °C	[1]
Boiling Point	427.2 °C at 760 mmHg	[1]
Density	1.371 g/cm ³	[1]
Appearance	Orange or yellow needles	[1]

Synthesis of 7-Methyljuglone

Several synthetic routes to 7-methyljuglone have been reported, including a one-step Friedel-Crafts acylation reaction and a regioselective synthesis involving a Stobbe condensation.[3][4][5] The hemi-synthesis described by Mahapatra offers a straightforward approach.[1]

Experimental Protocol: Hemi-synthesis of 7-Methyljuglone

This protocol is adapted from the method described by Mahapatra.[1]

Step 1: Friedel-Crafts Acylation

- Prepare a mixture of anhydrous aluminum chloride (AlCl₃, 40 g, 300 mmol) and sodium chloride (NaCl, 8 g, 137 mmol).
- Heat the mixture to 180°C.
- To the molten salt mixture, add m-cresol and maleic anhydride.
- Stir the reaction mixture vigorously for approximately 2 minutes.[6]
- Pour the hot reaction mixture into a solution of 12 N hydrochloric acid (HCl) with crushed ice.[6]
- Allow the mixture to stand for 30 minutes to facilitate precipitation.[1]

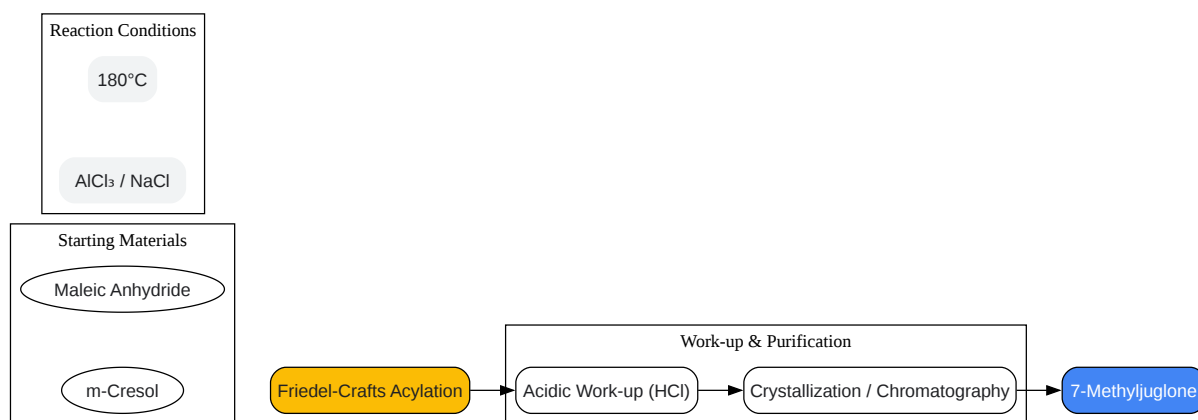
- Filter the precipitate and wash it thoroughly with distilled water.
- Dry the precipitate at room temperature overnight.

Step 2: Reductive Dechlorination (if chlorinated starting materials are used)

- Prepare a solution of stannous chloride (SnCl_2 , 1.0 g, 51 mmol) in 4 M HCl (70 mL) and tetrahydrofuran (THF, 20 mL).
- Heat the solution to 60°C.
- Add a solution of the chlorinated intermediate (200 mg, 0.90 mmol) in THF (20 mL) dropwise to the heated SnCl_2 solution.
- Stir the reaction mixture for 3 hours.
- Cool the mixture and filter it into a solution of ferric chloride (FeCl_3).
- Filter the resulting precipitate and dry to yield 7-methyljuglone.[\[1\]](#)

Step 3: Purification

- The crude product can be purified by crystallization from chloroform or by column chromatography on silica gel.[\[1\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 7-methyljuglone.

Spectroscopic Characterization

The structure of 7-methyljuglone can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-methyljuglone exhibits characteristic signals corresponding to its aromatic and substituent protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
11.84	s	1H	5-OH	[1]
7.42	s	1H	H-8	[1]
7.06	s	1H	H-6	[1]
6.89	s	2H	H-2, H-3	[1]
2.41	s	3H	-CH ₃	[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (δ) ppm	Assignment
190.5	C-4
184.7	C-1
161.4	C-5
149.3	C-7
139.1	C-3
136.9	C-2
131.6	C-8a
124.3	C-6
119.5	C-8
115.2	C-4a
22.1	-CH ₃

Note: The provided ¹³C NMR data is a representative spectrum and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 7-methyljuglone displays characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Reference
1670	C=O	[1]
1645	C=O	[1]

Mass Spectrometry

The electron ionization (EI) mass spectrum of 7-methyljuglone shows a molecular ion peak corresponding to its molecular weight.

- M⁺: m/z 188.0475 (Calculated for C₁₁H₈O₃: 188.0473)[1]

Biological Activities and Mechanisms of Action

7-methyljuglone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][2]

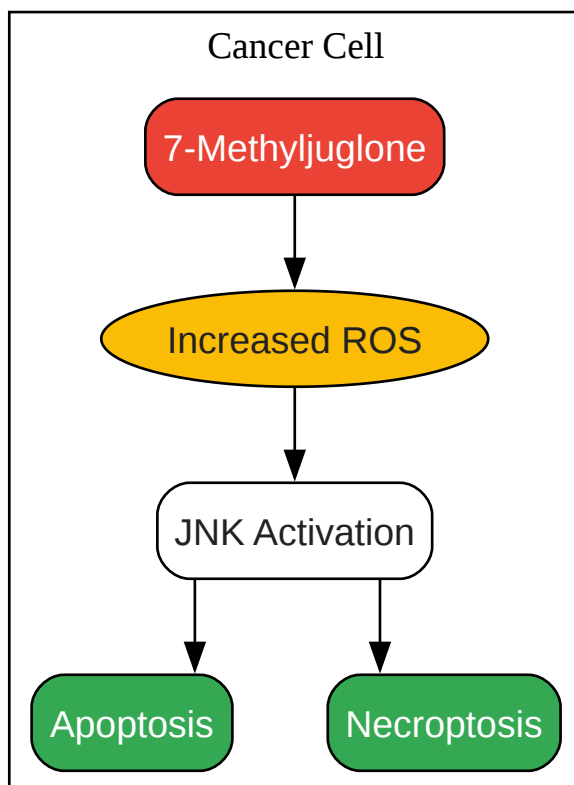
Anticancer Activity

7-methyljuglone has demonstrated cytotoxic effects against various cancer cell lines.[1]

Cell Line	IC ₅₀ (μM)	Reference
Human oral epidermoid carcinoma (KB)	4.1	[1]
Human lung cancer (Lu1)	13.2	[1]
Hormone-dependent human prostate cancer (LNCaP)	3.7	[1]

The anticancer mechanism of action for juglone and its derivatives, including 7-methyljuglone, is believed to involve the induction of oxidative stress through the generation of reactive

oxygen species (ROS).[7] This increase in ROS can lead to the activation of the JNK signaling pathway, which in turn can trigger either apoptosis or necroptosis in cancer cells.[8]



[Click to download full resolution via product page](#)

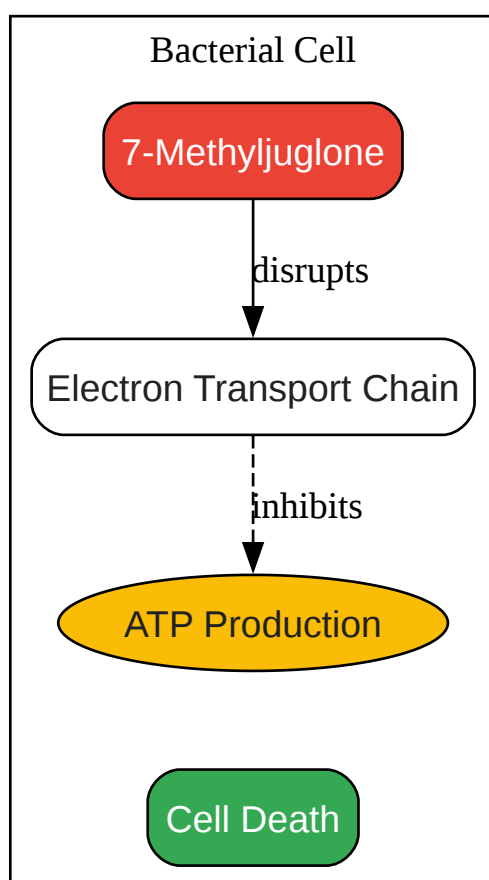
Caption: Proposed anticancer mechanism of 7-methyljuglone.

Antibacterial Activity

7-methyljuglone has shown significant activity against a range of bacteria, including *Mycobacterium tuberculosis*.[1]

Bacterial Strain	MIC (µg/mL)	Reference
Mycobacterium tuberculosis H37Rv	0.5	[1]
Streptococcus mutans	156	[1]
Streptococcus sanguis	78	[1]
Prevotella gingivalis	39	[1]
Prevotella intermedia	78	[1]
Micrococcus luteus	1000	[1]

The proposed antibacterial mechanism of action of 7-methyljuglone involves the disruption of the bacterial electron transport chain.[\[9\]](#) This interference with cellular respiration ultimately leads to a decrease in energy production and bacterial cell death.



[Click to download full resolution via product page](#)

Caption: Proposed antibacterial mechanism of 7-methyljuglone.

Antifungal and Antiviral Activities

7-methyljuglone has also been reported to possess antifungal and antiviral properties.^[1]

Pathogen	Activity	Reference
Cryptococcus neoformans	MIC: 1 µg/mL	[1]
Candida albicans	MIC: 20 µg/mL	[1]
Saccharomyces cerevisiae	MIC: 1 µg/mL	[1]
Aspergillus niger	MIC: 300 µg/mL	[1]
HIV-1 Reverse Transcriptase	80-100% inhibition at 12.5-100 µg/mL	[1]
Human Rhinovirus 3C Protease	IC ₅₀ : 6.4 µM	[1]

Experimental Protocol for Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of 7-methyljuglone against a bacterial strain.

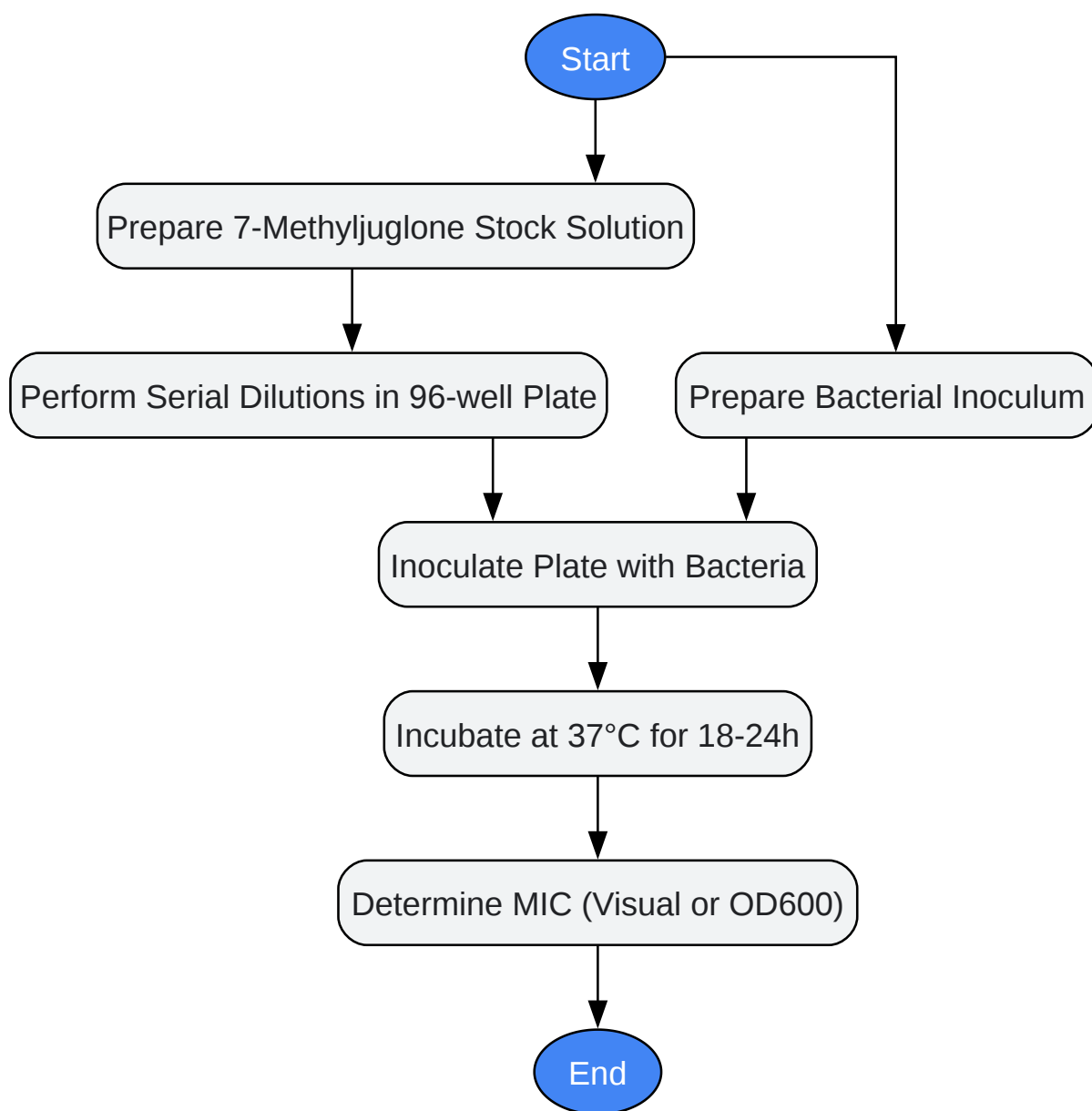
Materials:

- 7-methyljuglone
- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates

- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Prepare a stock solution of 7-methyljuglone: Dissolve a known weight of 7-methyljuglone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
- Perform serial dilutions: In a 96-well plate, perform two-fold serial dilutions of the 7-methyljuglone stock solution in MHB to obtain a range of concentrations.
- Inoculate the plate: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate: Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC: The MIC is the lowest concentration of 7-methyljuglone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

2-Hydroxy-7-methyl-1,4-naphthoquinone, or 7-methyljuglone, is a naturally occurring compound with a rich profile of biological activities. Its demonstrated efficacy against various cancer cell lines and pathogenic microbes, coupled with an emerging understanding of its mechanisms of action, positions it as a promising lead compound for the development of new

therapeutic agents. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and in-depth in vivo studies are warranted to fully realize its therapeutic potential.

References

- The postulated mechanism of action of 7-methyljuglone will disrupt the... - ResearchGate.
- Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. Evidence-Based Complementary and Alternative Medicine, 2018, 8240538.
- Li, Y., et al. (2022). Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species-mediated PI3K/Akt pathway. Journal of Cancer, 13(8), 2639–2648.
- Chen, X., et al. (2016). 2-Methoxy-6-acetyl-7-methyljuglone (MAM), a natural naphthoquinone, induces NO-dependent apoptosis and necroptosis by H₂O₂-dependent JNK activation in cancer cells. Free Radical Biology and Medicine, 92, 61–77.
- Chen, X., et al. (2019). Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1. Antioxidants & Redox Signaling, 31(2), 93–108.
- Cui, Y., et al. (2021). A regioselective synthesis of 7-methyl juglone and its derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
- van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the Antimycobacterial Naphthoquinone, 7-Methyljuglone and its Dimer, Neodiospyrin. South African Journal of Chemistry, 59, 60-61.
- van der Kooy, F., & Meyer, J. J. M. (2006). Synthesis of the antimycobacterial naphthoquinone, 7-methyljuglone and its dimer, neodiospyrin. Western Sydney University ResearchDirect.
- A regioselective synthesis of 7-methyl juglone and its derivatives - ResearchGate.
- Mass spectra of naturally occurring methyljuglones and their... - ResearchGate.
- Structure of 7-methyljuglone and isodiospyrin - ResearchGate.
- Lall, N., et al. (2005). Activity of 7-methyljuglone in combination with antituberculous drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 55(4), 545–547.
- An overview on the antibacterial properties of juglone, naphthazarin, plumbagin and lawsone derivatives and their metal complexes - ResearchGate.
- Kuete, V., & Fankam, A. G. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. PubMed.
- Tang, Y. T., et al. (2022). Molecular biological mechanism of action in cancer therapies: Juglone and its derivatives, the future of development. Biomedicine & Pharmacotherapy, 148, 112785.

- Phytochemical and antimicrobial activity of extracts, fractions and betulin, 7-methyl juglone obtained from *Diospyros paniculata* - ResearchGate.
- 7-METHYLJUGLONE - Optional[¹³C NMR] - Chemical Shifts - SpectraBase.
- Wang, Y., et al. (2023). Antimicrobial activity and possible mechanisms of juglone against *Escherichia coli*, *Staphylococcus aureus*, and *Salmonella pullorum*. *Frontiers in Microbiology*, 14, 1283620.
- ¹H- and ¹³C-NMR chemical shifts for compound 7. - ResearchGate.
- Chemical structure: (A) 7-methyljuglone and (B) diospyrin. - ResearchGate.
- Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. *Journal of Microbiological Methods*, 212, 106779.
- A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
- NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry Data.
- Table of Characteristic IR Absorptions.
- High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from *Fridericia chica* Leaves Extract with Anti-Arbovirus Activity - MDPI.
- Basic ¹H- and ¹³C-NMR Spectroscopy.
- IR Chart.
- Analysis of Chemical Constituents of *Melastoma dodecandrum* Lour. by UPLC-ESI-Q-Exactive Focus-MS/MS - PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
2. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Inhibition of Lung Cancer by 2-Methoxy-6-Acetyl-7-Methyljuglone Through Induction of Necroptosis by Targeting Receptor-Interacting Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-7-methyl-1,4-naphthoquinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2947133#2-hydroxy-7-methyl-1-4-naphthoquinone-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com